molecular formula C13H16F3N B11807478 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine

4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine

Cat. No.: B11807478
M. Wt: 243.27 g/mol
InChI Key: SYNWUNZXYLHGCH-UHFFFAOYSA-N
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Description

4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine is a chemical compound with the molecular formula C₁₃H₁₆F₃N and a molecular weight of 243.27 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. The presence of the trifluoroethyl group and the phenyl ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with 2,2,2-trifluoroethyl bromide under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .

Scientific Research Applications

4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The phenyl ring contributes to the compound’s overall stability and binding properties .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: Lacks the trifluoroethyl group, making it less potent in certain applications.

    2-(2,2,2-Trifluoroethyl)piperidine: Lacks the phenyl ring, affecting its binding properties and stability.

    4-Phenyl-2-(2,2,2-trifluoroethyl)pyrrolidine: Similar structure but with a five-membered ring instead of six

Uniqueness

4-Phenyl-2-(2,2,2-trifluoroethyl)piperidine is unique due to the combination of the phenyl ring and the trifluoroethyl group. This combination enhances its binding affinity and stability, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

4-phenyl-2-(2,2,2-trifluoroethyl)piperidine

InChI

InChI=1S/C13H16F3N/c14-13(15,16)9-12-8-11(6-7-17-12)10-4-2-1-3-5-10/h1-5,11-12,17H,6-9H2

InChI Key

SYNWUNZXYLHGCH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1C2=CC=CC=C2)CC(F)(F)F

Origin of Product

United States

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